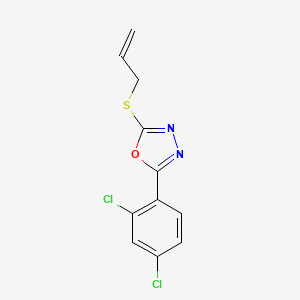![molecular formula C18H28N2O3S B4878254 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE](/img/structure/B4878254.png)
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE
Overview
Description
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethylsulfonyl group attached to a piperazine ring and an isopropylphenyl group attached to a propanone backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves several steps, typically starting with the preparation of the piperazine ring. The ethylsulfonyl group is introduced through a sulfonation reaction, while the isopropylphenyl group is attached via a Friedel-Crafts alkylation reaction. The final step involves the formation of the propanone backbone through a condensation reaction. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperatures .
Chemical Reactions Analysis
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace the ethylsulfonyl group under appropriate conditions
Scientific Research Applications
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE involves its interaction with specific molecular targets and pathways. The ethylsulfonyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The isopropylphenyl group may enhance the compound’s binding affinity to certain proteins, leading to altered cellular functions. These interactions can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
1-[4-(ETHYLSULFONYL)PIPERAZINO]-3-(4-ISOPROPYLPHENYL)-1-PROPANONE can be compared with other similar compounds, such as:
1-(ETHYLSULFONYL)-4-PHENYLPIPERAZINE: This compound has a similar piperazine ring but lacks the isopropylphenyl group, resulting in different chemical and biological properties.
4-Boc-1-(5-BROMO-2-PYRIDYL)PIPERAZINE: This compound contains a piperazine ring with a bromopyridyl group, which imparts distinct reactivity and applications
Properties
IUPAC Name |
1-(4-ethylsulfonylpiperazin-1-yl)-3-(4-propan-2-ylphenyl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-24(22,23)20-13-11-19(12-14-20)18(21)10-7-16-5-8-17(9-6-16)15(2)3/h5-6,8-9,15H,4,7,10-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXIPYTUGRGMQSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CC=C(C=C2)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-4-ethyl-5-(4-isobutoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4878171.png)
![(2-METHYLCYCLOPROPYL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE](/img/structure/B4878183.png)
![2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4878196.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B4878216.png)
![methyl 2-[3-[(E)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]indol-1-yl]acetate](/img/structure/B4878220.png)

![N-(2-ethyl-6-methylphenyl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4878240.png)
![2-{3-[(1,3-benzodioxol-5-yloxy)methyl]-4-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4878246.png)
![1-[(2-FLUOROPHENYL)METHYL]-3-[(5Z)-6-OXO-2-(THIOPHEN-2-YL)-5H,6H-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4878261.png)
![N-[4-(difluoromethoxy)phenyl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B4878262.png)
![3-(2-chlorophenyl)-N-(2-methoxyethyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4878269.png)
![2-mercapto-N,N,5-trimethyl-3-[3-(4-morpholinyl)propyl]-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4878276.png)

![2-methyl-N-(3-{[4-(2-oxo-2H-chromen-3-yl)benzoyl]amino}phenyl)benzamide](/img/structure/B4878282.png)
